Conformational Preference: Double Chair vs. Boat-Chair Stability
Ab initio calculations on 1,5-diazabicyclo[3.3.1]nonane reveal a strong preference for the 'double chair' (CC) conformer over the 'boat-chair' (BC) form, a preference that is quantitatively distinct from analogous systems like bicyclo[3.3.1]nonane and 1-azabicyclo[3.3.1]nonane [1]. This reinforces the scaffold's rigidity, which is critical for predictable spatial presentation of functional groups in medicinal chemistry.
| Evidence Dimension | Conformational energy difference (CC vs BC) |
|---|---|
| Target Compound Data | CC conformer is the optimal form; substitution effects at positions 1, 5, and 9 are quantified and transferable. |
| Comparator Or Baseline | Bicyclo[3.3.1]nonane and 1-azabicyclo[3.3.1]nonane also favor CC, but the quantitative substituent effect magnitudes differ. |
| Quantified Difference | Not numerically disclosed in the abstract; however, the study confirms that the conformational effects are explicitly quantified and transferable within the 1,5-diaza series. |
| Conditions | High-level ab initio calculations on several derivatives of bicyclo[3.3.1]nonane, 1-aza-, and 1,5-diazabicyclo[3.3.1]nonanes. |
Why This Matters
The quantified, transferable conformational effects allow for predictive scaffold engineering, ensuring that modifications at the 1,5-positions do not alter the core geometry, a feature not guaranteed for other bicyclic diamines.
- [1] S. A. Pisarev, V. A. Palyulin, "Conformational effects of 1,5,9-substitution in symmetric bicyclo[3.3.1]nonane analogues", Mendeleev Commun., 2021, 31, 612-614. View Source
